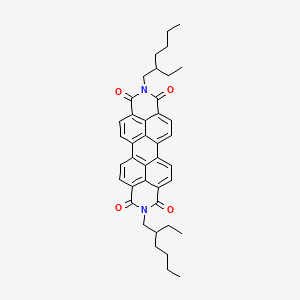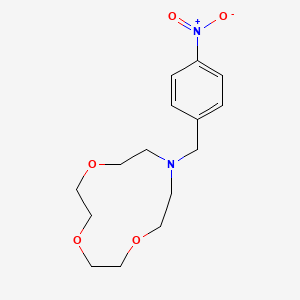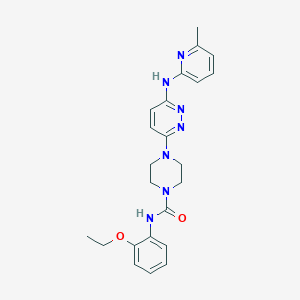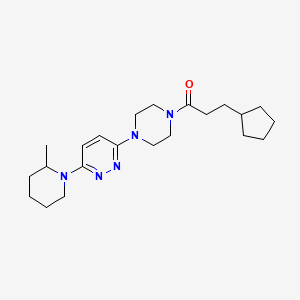
N,N'-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide” is a chemical compound with the molecular formula C40H42N2O4 . It is also known as "Plast Orange 8160" . It appears as an orange to brown to dark red powder or crystal .
Molecular Structure Analysis
The molecular weight of “N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide” is 614.79 . Unfortunately, the specific molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
“N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide” is a solid at 20 degrees Celsius . It is sensitive to light . The molar extinction coefficient is a minimum of 78000 (in THF, 518 to 523nm) .
Wissenschaftliche Forschungsanwendungen
Photocatalysis for Hydrogen Evolution Reaction (HER)
N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide (Cbz-PDI) exhibits a unique feature when exposed to sunlight in the presence of platinum salts. It undergoes a photochemical transformation, leading to the formation of an efficient molecular photocatalyst for the hydrogen evolution reaction (HER). This photocatalyst, denoted as Cbz-PDCA-Pt2, represents an organometallic platinum complex with excellent sunlight absorption, solubility, stability, and HER photoactivity. The in situ formation of this catalyst addresses challenges related to preparation, isolation, and storage of such compounds .
Surface-Enhanced Raman Spectroscopy (SERS) Aptasensor for Bis(2-ethylhexyl)phthalate (DEHP) Detection
DEHP, an endocrine disruptor commonly found in plastic products, poses health risks. Researchers have developed an aptasensor based on SERS for sensitive and specific DEHP detection. The aptasensor immobilizes a DEHP-specific aptamer on magnetic particles. Silica-coated silver nanoparticles, functionalized with 1,2,4-benzenetricarboxylic acid 1,2-bis(2-ethylhexyl) ester, enhance affinity to DEHP. By measuring free SERS silica particles after magnetic separation, DEHP concentrations can be quantitatively determined. The aptasensor has a wide detection range (0.008–182 nM) and a low limit of detection (8 pM), making it valuable for environmental and food analysis .
Metal Extraction and Solvent Extraction of Uranium Salts
Bis(2-ethylhexyl) phosphate (P204), a related compound, is used as a metal extractant. It plays a crucial role in the solvent extraction of uranium salts and rare earth metals. Additionally, it can extract iron (II) ions after reducing iron (III) ions .
Europium Separation by Solvent Extraction
In a recent study, bis(2-ethylhexyl) phosphate (P204) was employed to separate europium (Eu(III)) using solvent extraction. The extraction equilibrium is achieved within 30 minutes, demonstrating its efficiency in rare earth metal separation .
Wirkmechanismus
Target of Action
The primary target of N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide is lithium ions (Li+) . Lithium ions are essential in various applications, particularly in the production of lithium-ion batteries for energy storage and electric vehicles .
Mode of Action
N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide, also known as N523, acts as an extractant . It interacts with lithium ions in the aqueous phase, forming a complex that can be extracted into the organic phase . The stoichiometry of the complex was determined to be LiFeCl4·N523 .
Biochemical Pathways
The extraction of lithium ions by N523 involves the solvent extraction technique . This technique is highly selective, making it effective for lithium recovery from high mass ratio of Mg/Li salt lake brines . The extraction process is controlled by the diffusion process of interface reaction .
Pharmacokinetics
Under optimal conditions, the lithium extraction rate reached up to 92%, and after a three-stage counter-current extraction experiment, the rate reached 99.89% .
Result of Action
The result of N523’s action is the efficient extraction of lithium ions from salt lake brine, even when the concentration of Li+ is low and the concentration of other metal ions is high . This leads to a high separation factor of Li/Mg, Li/Na, Li/K, and Li/Ca .
Action Environment
The extraction efficiency of N523 is influenced by several environmental factors. These include the concentration of initial lithium in the aqueous phase, the volume ratio of N523 and diluent diisobutyl ketone (DIBK), phase ratio of O/A, and the molar ratio of Fe/Li . Furthermore, the extraction thermodynamics study revealed that lithium extraction is an exothermic process, which means lower temperature promotes lithium extraction .
Zukünftige Richtungen
“N,N’-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide” shows promise in the field of photoelectrochemical urea oxidation . The high current density achieved by the compound when used in inorganic/organic nano-heterostructures opens up new opportunities for high-performance photoelectrochemical urea oxidation .
Eigenschaften
IUPAC Name |
7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O4/c1-5-9-11-23(7-3)21-41-37(43)29-17-13-25-27-15-19-31-36-32(40(46)42(39(31)45)22-24(8-4)12-10-6-2)20-16-28(34(27)36)26-14-18-30(38(41)44)35(29)33(25)26/h13-20,23-24H,5-12,21-22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHOVFLILUDUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CC(CC)CCCC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2-ethylhexyl)-3,4,9,10-perylenetetracarboxylic Diimide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diisopropyl-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2788280.png)


![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2788290.png)

![benzo[d][1,3]dioxol-5-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2788293.png)
![9-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2788294.png)

![1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2788296.png)
![(5R,8S)-10-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2788297.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2788298.png)


